molecular formula C18H38N2OS B14520821 N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-hexylthiourea CAS No. 62552-01-6

N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-hexylthiourea

Cat. No.: B14520821
CAS No.: 62552-01-6
M. Wt: 330.6 g/mol
InChI Key: QLUGIUNXGUDFEP-UHFFFAOYSA-N
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Description

N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-hexylthiourea is an organic compound with a complex structure that includes both an ether and a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-hexylthiourea typically involves the reaction of 3-(2-ethylhexyloxy)propylamine with hexyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-hexylthiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-hexylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ether and thiourea groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted ethers or thioureas depending on the nucleophile used.

Scientific Research Applications

N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-hexylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-hexylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The ether group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-N-(3-[(2-ethylhexyl)oxy]propyl)acetamide
  • 3-(2-Ethylhexyloxy)-propylamine

Uniqueness

N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-hexylthiourea is unique due to the presence of both an ether and a thiourea functional group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of interactions and applications in various fields.

Properties

CAS No.

62552-01-6

Molecular Formula

C18H38N2OS

Molecular Weight

330.6 g/mol

IUPAC Name

1-[3-(2-ethylhexoxy)propyl]-3-hexylthiourea

InChI

InChI=1S/C18H38N2OS/c1-4-7-9-10-13-19-18(22)20-14-11-15-21-16-17(6-3)12-8-5-2/h17H,4-16H2,1-3H3,(H2,19,20,22)

InChI Key

QLUGIUNXGUDFEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=S)NCCCOCC(CC)CCCC

Origin of Product

United States

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